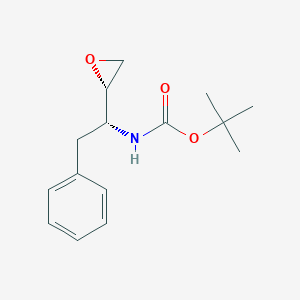

tert-Butyl ((R)-1-((S)-oxiran-2-yl)-2-phenylethyl)carbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-[(1R)-1-[(2S)-oxiran-2-yl]-2-phenylethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3/c1-15(2,3)19-14(17)16-12(13-10-18-13)9-11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3,(H,16,17)/t12-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVPOUMXZERMIJK-CHWSQXEVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C2CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1)[C@H]2CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"tert-Butyl ((R)-1-((S)-oxiran-2-yl)-2-phenylethyl)carbamate" CAS number

An In-depth Technical Guide to tert-Butyl ((R)-1-((S)-oxiran-2-yl)-2-phenylethyl)carbamate

This guide provides a comprehensive technical overview of this compound, a chiral building block of significant interest in pharmaceutical synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its synthesis, characterization, applications, and handling. We will delve into the causality behind experimental choices and provide actionable protocols, grounded in authoritative references.

Introduction and Strategic Importance

This compound, identified by CAS Number 98760-08-8 , is a high-value chiral intermediate.[1][2] Its structure combines a Boc-protected amine, a phenyl group, and a reactive epoxide ring, all arranged with specific stereochemistry. This precise three-dimensional arrangement makes it a critical precursor in the asymmetric synthesis of complex active pharmaceutical ingredients (APIs).

The strategic importance of this molecule lies in its epoxide functionality, which is susceptible to nucleophilic ring-opening reactions. This allows for the stereocontrolled introduction of diverse functional groups, a key step in building the core structures of many modern therapeutics. It is particularly valued in the development of protease inhibitors, where the molecule's specific stereoisomerism is essential for achieving high potency and selectivity against biological targets.[3][4] The tert-butoxycarbonyl (Boc) protecting group is crucial, offering robust protection of the amine under various reaction conditions while allowing for clean and efficient deprotection in later synthetic stages.[3]

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's physical and chemical properties is fundamental to its effective use in synthesis. The key properties of this carbamate are summarized below.

| Property | Value | Source(s) |

| CAS Number | 98760-08-8 | [1][2] |

| Molecular Formula | C₁₅H₂₁NO₃ | [1][2][3] |

| Molecular Weight | 263.33 g/mol | [1][2][3] |

| IUPAC Name | tert-butyl N-[(1S)-1-[(2R)-oxiran-2-yl]-2-phenylethyl]carbamate | [1] |

| Boiling Point | 398.8°C (Predicted) | [3][5] |

| Melting Point | 125-127°C (for diastereomer) | [5] |

| Density | 1.118 g/cm³ (Predicted) | [5] |

| Solubility | Insoluble in water. Soluble in Chloroform, Dichloromethane, Ethyl Acetate. | [5][6] |

| Storage | 2-8°C | [3][4] |

Spectroscopic Characterization

Analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of the compound. High-Performance Liquid Chromatography (HPLC) is typically used to assess diastereomeric purity.[7] Key spectroscopic methods include:

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4-1.5 ppm), aromatic protons of the phenyl group (multiplets between 7.1-7.4 ppm), and distinct signals for the protons on the ethyl chain and the oxirane ring. The coupling constants between the protons on the chiral centers and the epoxide ring are critical for confirming the relative stereochemistry.

-

¹³C NMR: The carbon spectrum will display a signal for the carbonyl of the carbamate group (~155 ppm), signals for the aromatic carbons, the quaternary carbon of the tert-butyl group (~80 ppm), and the methyl carbons of the tert-butyl group (~28 ppm), along with signals for the carbons of the ethyl backbone and the epoxide.[8]

-

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound.[9] Electrospray ionization (ESI) would typically show the protonated molecule [M+H]⁺ or adducts with sodium [M+Na]⁺.

Synthesis and Mechanistic Insights

The synthesis of this compound with high diastereomeric purity is a non-trivial challenge. Several strategies exist, but a particularly efficient method involves a thionyl chloride-mediated synthesis with a key chiral inversion step.[7] This process is advantageous for its simplicity, cost-efficiency, and high yield, making it suitable for industrial-scale production.[7]

The core of this strategy is the Boc-involved neighboring group participation, which facilitates a highly selective Sₙ2 reaction to establish the desired stereocenter. The diastereoselectivity of this key step has been reported to be as high as 297:1.[7]

Workflow for Thionyl Chloride-Mediated Synthesis

The diagram below outlines the key transformations in this efficient synthetic route.

Caption: High-level workflow for the synthesis of the target epoxide.

Detailed Experimental Protocol (Adapted from Published Methods[7])

Objective: To synthesize tert-Butyl ((S)-1-((R)-oxiran-2-yl)-2-phenylethyl)carbamate via chiral inversion. Note: This is the diastereomer of the topic compound, but the procedure highlights the key chemical transformations.

-

Activation: A solution of the starting N-Boc protected amino alcohol in a suitable aprotic solvent (e.g., dichloromethane) is cooled in an ice bath.

-

Chlorosulfite Formation: Thionyl chloride is added dropwise to the cooled solution. The reaction is stirred while allowing it to slowly warm to room temperature. The progress is monitored by TLC or HPLC until the starting material is consumed.

-

Cyclization and Inversion: The reaction mixture is carefully quenched. The mechanism proceeds via the formation of an oxazolidinone intermediate, driven by the participation of the Boc-group, which results in the inversion of the stereocenter.

-

Epoxide Formation: The intermediate is treated with a strong base, such as potassium hydroxide in an appropriate solvent, to induce ring-opening of the oxazolidinone followed by an intramolecular cyclization to form the desired epoxide.

-

Work-up and Purification: The reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The final product is purified by column chromatography or recrystallization to achieve high diastereomeric purity.

Causality: The choice of thionyl chloride is critical as it serves as both the activating agent for the alcohol and facilitates the key Sₙ2 reaction. The Boc protecting group is not merely a placeholder; its carbonyl oxygen actively participates in the intramolecular cyclization, ensuring high stereocontrol during the inversion step. This is a prime example of how a protecting group can be leveraged to direct the stereochemical outcome of a reaction.

Applications in Drug Development

This chiral epoxide is a cornerstone intermediate in the synthesis of several antiviral drugs, most notably HIV-1 protease inhibitors.[5] Its structure is embedded within the core of APIs where the specific stereochemistry is paramount for binding to the active site of the target enzyme.

Role in Protease Inhibitor Synthesis

The epoxide ring is a versatile electrophile. In the synthesis of protease inhibitors, it is typically opened by a nucleophile, such as an amine, to install a key hydroxyethylamine isostere. This structural motif is designed to mimic the transition state of peptide cleavage by the protease enzyme, leading to potent inhibition.

Caption: Role of the epoxide in the synthesis of a protease inhibitor core.

This compound is a documented precursor in the synthesis of Darunavir, a highly effective HIV protease inhibitor.[9][10] The synthesis involves the ring-opening of the epoxide with a specific amine, followed by further functionalization to yield the final drug substance. The precise stereochemistry of the starting epoxide directly translates to the stereochemistry of the final API, which is critical for its therapeutic efficacy.

Safety, Handling, and Storage

Proper handling and storage are essential to maintain the integrity of the compound and ensure laboratory safety.

-

Storage: The compound should be stored in a tightly sealed container in a refrigerator at 2-8°C .[3][4]

-

Handling:

-

Use in a well-ventilated area or under a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[11]

-

Avoid dust formation and inhalation.[11]

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[12]

-

-

Potential Hazards:

-

It is incompatible with strong oxidizing agents.[11]

Always consult the most current Safety Data Sheet (SDS) from the supplier before handling this chemical.

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for the construction of complex, stereochemically defined pharmaceutical agents. Its value is derived from the precise arrangement of its functional groups, which allows for elegant and efficient synthetic routes to life-saving medicines. A deep understanding of its properties, synthesis, and reactivity empowers chemists to leverage its full potential in the field of drug discovery and development.

References

- MySkinRecipes. tert-Butyl ((S)-1-((R)-oxiran-2-yl)-2-phenylethyl)

- ChemBK. tert-butyl (1-oxiran-2-yl-2-phenylethyl)

- Taylor & Francis Online. Thionyl Chloride–Mediated Synthesis of tert-Butyl ((S)-1-((R)-Oxiran-2-yl)-2-phenylethyl)

- Klivon. tert-Butyl N-[(1S)-1-((2S)-Oxiran-2-yl)

- LGC Standards. tert-Butyl N-[(1S)-1-((2S)-Oxiran-2-yl)

- Fisher Scientific.

- MySkinRecipes. tert-Butyl ((S)-1-((R)-oxiran-2-yl)-2-phenylethyl)

- Fisher Scientific. SAFETY DATA SHEET (tert-Butyl N-(2-aminoethyl)

- Supporting Information.

- Echemi. tert-Butyl ((S)-1-((S)-oxiran-2-yl)-2-phenylethyl)

- PubChem. tert-Butyl {(1S)-1-[(2R)

- PharmaCompass.com. TERT-BUTYL[(1S,2R)

Sources

- 1. tert-Butyl {(1S)-1-[(2R)-oxiran-2-yl]-2-phenylethyl}carbamate | C15H21NO3 | CID 9813904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. TERT-BUTYL[(1S,2R)-OXIRANYL-2-PHENYLETHYL]CARBAMATE | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. tert-Butyl ((S)-1-((R)-oxiran-2-yl)-2-phenylethyl)carbamate [myskinrecipes.com]

- 4. tert-Butyl ((S)-1-((R)-oxiran-2-yl)-2-phenylethyl)carbamate [myskinrecipes.com]

- 5. chembk.com [chembk.com]

- 6. echemi.com [echemi.com]

- 7. tandfonline.com [tandfonline.com]

- 8. rsc.org [rsc.org]

- 9. klivon.com [klivon.com]

- 10. tert-Butyl N-[(1S)-1-((2S)-Oxiran-2-yl)-2-phenylethyl]carbamate [lgcstandards.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to tert-Butyl ((R)-1-((S)-oxiran-2-yl)-2-phenylethyl)carbamate: A Keystone Chiral Building Block

Executive Summary

This technical guide provides an in-depth analysis of tert-Butyl ((R)-1-((S)-oxiran-2-yl)-2-phenylethyl)carbamate, a chiral epoxide of significant interest in pharmaceutical development. With a precise molecular weight of 263.33 g/mol , this molecule is not merely a chemical entity but a critical starting material for the stereoselective synthesis of complex active pharmaceutical ingredients (APIs).[1][2][3][4][5] Its primary utility lies in its role as a key intermediate in the synthesis of potent HIV-1 protease inhibitors, most notably Darunavir.[6] This document will explore the compound's fundamental physicochemical properties, delve into the mechanistic roles of its key functional groups, outline validated synthetic and analytical protocols, and contextualize its application within drug development workflows.

Molecular Identity and Physicochemical Properties

The precise stereochemical architecture of this molecule is fundamental to its utility. Understanding its nomenclature and physical characteristics is the first step in its effective application.

The compound is most rigorously identified by its CAS Number 98760-08-8 .[3][5][7][8] While the topic name this compound is used, it is more commonly and unambiguously referred to in scientific literature and patents by several other systematic names, which precisely define its two chiral centers:

-

IUPAC Name: tert-butyl N-[(1S)-1-[(2R)-oxiran-2-yl]-2-phenylethyl]carbamate.[1]

-

Common Synonyms: (2R,3S)-3-(tert-Butoxycarbonyl)amino-1,2-epoxy-4-phenylbutane, (2R,3S)-3-(Boc-amino)-1,2-epoxy-4-phenylbutane.[1][3]

The (1S, 2R) and (2R, 3S) descriptors refer to the absolute configuration of the stereocenters along the butane backbone and are crucial for ensuring the correct final stereochemistry in the target API. The high enantiomeric purity of this intermediate is a prerequisite for its use in producing single-isomer drugs.[7]

All quantitative data for this compound are summarized in the table below for ease of reference.

| Property | Value | Source(s) |

| Molecular Weight | 263.33 g/mol | [1][2][3][4][5] |

| Molecular Formula | C₁₅H₂₁NO₃ | [1][2][4][5][7] |

| CAS Number | 98760-08-8 | [3][5][7][8] |

| Appearance | White to off-white crystalline powder/solid | [8] |

| Melting Point | 125-127 °C | |

| Boiling Point | 398.8 °C (Predicted) | [4][7] |

| Solubility | Insoluble in water; Soluble in Chloroform, Dichloromethane, Ethyl Acetate. | [8] |

| Storage Conditions | 2-8°C, under inert atmosphere | [4][7] |

The Role of Key Functional Groups: A Mechanistic Perspective

The synthetic versatility of this intermediate is dictated by the distinct and complementary reactivity of its two primary functional groups: the tert-butoxycarbonyl (Boc) protecting group and the electrophilic epoxide ring.

The Boc group serves as a robust protecting group for the secondary amine. Its selection is a deliberate choice rooted in industrial-scale synthesis principles.

-

Causality of Choice: The Boc group is stable under a wide range of nucleophilic and basic conditions, which are often required for manipulating other parts of a molecule. This stability prevents unwanted side reactions at the nitrogen atom.

-

Orthogonal Deprotection: It can be cleanly and efficiently removed under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid), which typically do not affect other common functional groups. This orthogonality is a cornerstone of modern multi-step synthesis, allowing for selective deprotection and subsequent reaction at the amine.

The strained three-membered epoxide ring is the molecule's primary site of reactivity. It is a potent electrophile, susceptible to ring-opening via nucleophilic attack. This reaction is the key step for introducing new functionalities and building the core of the target API.[4][7]

-

Mechanism of Action: The reaction proceeds via an SN2 mechanism. A nucleophile (e.g., an amine like isobutylamine in the synthesis of Darunavir) attacks one of the electrophilic carbons of the epoxide. This attack occurs at the less sterically hindered carbon, leading to a highly regioselective and stereospecific ring-opening, inverting the stereochemistry at the site of attack and yielding a 1,2-amino alcohol functionality.

The diagram below illustrates this fundamental ring-opening principle.

Caption: General mechanism of epoxide ring-opening.

Synthesis and Stereocontrol

The production of this intermediate with high diastereomeric and enantiomeric purity is non-trivial. Several synthetic routes have been developed, often starting from readily available chiral precursors like L-phenylalanine.

One effective, high-yield method involves a chiral inversion step mediated by thionyl chloride, which showcases the principle of neighboring group participation by the Boc group.[9]

Workflow: Synthesis via Chiral Inversion

Caption: High-level workflow for epoxide synthesis.

Step-by-Step Methodology:

-

Starting Material: The synthesis begins with Boc-L-phenylalaninol, a derivative of the natural amino acid L-phenylalanine.

-

Cyclization: The alcohol is treated with thionyl chloride (SOCl₂) in the presence of a base. This doesn't form a simple chloride but rather facilitates the formation of a cyclic intermediate.

-

Neighboring Group Participation & Inversion: The crucial step involves the Boc group participating in an intramolecular reaction. This controlled process leads to the formation of a chlorohydrin intermediate where the stereochemistry at the alcohol-bearing carbon has been inverted with high selectivity.[9]

-

Epoxidation: The final step is an intramolecular cyclization. Treatment of the chlorohydrin with a base (e.g., sodium hydroxide) removes the acidic proton from the hydroxyl group. The resulting alkoxide performs an intramolecular SN2 attack on the carbon bearing the chloride, displacing it and forming the desired (2R,3S) epoxide ring.

Rationale Behind Choices: This method is advantageous for industrial applications because it avoids hazardous reagents like azides, starts from a relatively inexpensive chiral pool material, and provides high diastereoselectivity in the key inversion step, simplifying purification.[9]

Application Profile: Cornerstone for the HIV Protease Inhibitor Darunavir

The primary and most critical application of this compound is as a cornerstone intermediate in the total synthesis of Darunavir, a second-generation HIV-1 protease inhibitor.[10][11]

The epoxide serves as the electrophilic scaffold onto which a key fragment of the final drug is installed.

Protocol: Synthesis of the Darunavir Core

-

Epoxide Ring-Opening: The starting epoxide (100 g, 0.38 mol) is dissolved in isobutylamine (150 g, 2.05 mol) and heated for several hours. The isobutylamine acts as the nucleophile, attacking the terminal carbon of the epoxide to open the ring.[10] This forms the key (2R,3S)-3-(Boc-amino)-1-(isobutylamino)-4-phenylbutan-2-ol intermediate.

-

Sulfonylation: After removing excess isobutylamine, the resulting amino alcohol is dissolved in a solvent like dichloromethane. A base (e.g., triethylamine) is added, followed by the slow addition of p-nitrobenzenesulfonyl chloride.[10] This reaction attaches the sulfonyl group to the newly introduced isobutylamino moiety.

-

Subsequent Steps: The synthesis proceeds with the reduction of the nitro group to an amine and the final coupling with (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol to yield Darunavir.[10][12][13]

Workflow: Incorporation into Darunavir

Caption: Synthetic pathway from the epoxide to Darunavir.

Analytical Characterization Protocols

Ensuring the identity, purity, and stereochemical integrity of the intermediate is critical. Standard analytical techniques are employed for this purpose.

-

Objective: To confirm the chemical structure and assess purity.

-

Methodology:

-

Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Acquire a ¹H NMR spectrum on a 400 MHz or 500 MHz spectrometer.[6]

-

Acquire a ¹³C NMR spectrum for full carbon skeleton confirmation.

-

-

Self-Validation (Expected Results):

-

¹H NMR: Look for a large singlet at ~1.4 ppm (9H) corresponding to the tert-butyl protons of the Boc group. A complex multiplet region between 7.2-7.4 ppm (5H) for the phenyl ring protons. Distinct signals in the 2.5-4.0 ppm range for the protons on the epoxide ring and the butane backbone.

-

¹³C NMR: Expect a signal around 80 ppm for the quaternary carbon of the Boc group and signals in the 126-140 ppm range for the aromatic carbons.

-

-

Objective: To confirm the molecular weight and fragmentation pattern.

-

Methodology:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Analyze using Electrospray Ionization (ESI) in positive ion mode.

-

-

Self-Validation (Expected Results): The mass spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 264.3. Another common adduct may be the sodium adduct [M+Na]⁺ at m/z 286.3. A characteristic fragment ion at m/z 208.2 corresponds to the loss of a tert-butyl group ([M-C₄H₉]⁺).

-

Objective: To determine the enantiomeric and diastereomeric purity.

-

Methodology:

-

Utilize a chiral stationary phase (CSP) column (e.g., Chiralpak AD-H or similar).

-

Develop a mobile phase, typically a mixture of hexane and isopropanol, to achieve baseline separation of the desired (2R,3S) isomer from its other three possible stereoisomers.

-

Use a UV detector for quantification.

-

-

Self-Validation (Expected Results): A successful method will show a single, sharp peak for the desired stereoisomer with an area percentage >99.5%. Any potential stereoisomeric impurities should be well-resolved and fall below the specified limits.

Safety, Handling, and Storage

Proper handling procedures are essential for ensuring laboratory safety and maintaining the integrity of the compound.

-

Hazard Identification: The compound is classified as an irritant.[1] It may cause skin, eye, and respiratory irritation. Ingestion may be harmful.[14]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat.[14] Work should be conducted in a well-ventilated area or a chemical fume hood.

-

Storage: Store the compound in a tightly sealed container in a refrigerator at 2-8°C.[4][7] For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound (MW = 263.33 g/mol ) is a high-value, synthetically versatile chiral intermediate. Its significance is firmly established through its indispensable role in the industrial-scale synthesis of the HIV protease inhibitor Darunavir. The strategic placement of a stable Boc protecting group and a reactive epoxide ring on a stereochemically defined backbone makes it an ideal building block for complex, multi-step pharmaceutical synthesis. A thorough understanding of its properties, synthesis, and analytical validation is paramount for any researcher or drug development professional working in this area.

References

-

He, Y., et al. (2013). Thionyl Chloride–Mediated Synthesis of tert-Butyl ((S)-1-((R)-Oxiran-2-yl)-2-phenylethyl)carbamate with Boc-Involved Neighboring Group Participation. Synthetic Communications, 43(15), 2069-2076. [Link]

- Surleraux, D., et al. (2014). Process for the preparation of darunavir. U.S.

-

PubChem. (n.d.). tert-Butyl {(1S)-1-[(2R)-oxiran-2-yl]-2-phenylethyl}carbamate. National Center for Biotechnology Information. Retrieved January 13, 2026, from [Link]

- Supporting Information for an unspecified article, providing general NMR data for Boc-protected compounds.

-

Lifongo, L. L., et al. (2014). PROCESS FOR THE PREPARATION OF DARUNAVIR AND DARUNAVIR INTERMEDIATES. European Patent No. EP2528923B1. [Link]

- Lifongo, L. L., et al. (2014). Process for the preparation of darunavir and darunavir intermediates. U.S.

-

Global Substance Registration System (GSRS). (n.d.). This compound. Retrieved January 13, 2026, from [Link]

- CN113004227A - Synthesis method of (2S,3S) -3- (tert-butyloxycarbonylamino) -1, 2-epoxy-4-phenylbutane. (2021).

- Lifongo, L. L., et al. (2011). Process for the preparation of darunavir and darunavir intermediates.

-

MySkinRecipes. (n.d.). tert-Butyl ((S)-1-((R)-oxiran-2-yl)-2-phenylethyl)carbamate. Retrieved January 13, 2026, from [Link]

-

PubChem. (n.d.). tert-Butyl (1-(oxiran-2-yl)-2-phenylethyl)carbamate. National Center for Biotechnology Information. Retrieved January 13, 2026, from [Link]

-

Pharmaffiliates. (n.d.). (2R,3S)-3-(tert-Butoxycarbonyl)amino-1,2-epoxy-4-phenylbutane. Retrieved January 13, 2026, from [Link]

-

MySkinRecipes. (n.d.). tert-Butyl ((S)-1-((R)-oxiran-2-yl)-2-phenylethyl)carbamate. Retrieved January 13, 2026, from [Link]

-

Molbase. (n.d.). TERT-BUTYL N-[(1S)-1-[(2S)-OXIRAN-2-YL]-2-PHENYLETHYL]CARBAMATE. Retrieved January 13, 2026, from [Link]

Sources

- 1. tert-Butyl {(1S)-1-[(2R)-oxiran-2-yl]-2-phenylethyl}carbamate | C15H21NO3 | CID 9813904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. tert-Butyl ((S)-1-((R)-oxiran-2-yl)-2-phenylethyl)carbamate [myskinrecipes.com]

- 5. TERT-BUTYL N-[(1S)-1-[(2S)-OXIRAN-2-YL]-2-PHENYLETHYL]CARBAMATE | CAS 98737-29-2 [matrix-fine-chemicals.com]

- 6. klivon.com [klivon.com]

- 7. tert-Butyl ((S)-1-((R)-oxiran-2-yl)-2-phenylethyl)carbamate [myskinrecipes.com]

- 8. echemi.com [echemi.com]

- 9. tandfonline.com [tandfonline.com]

- 10. US8703980B2 - Process for the preparation of darunavir - Google Patents [patents.google.com]

- 11. CA2784398A1 - Process for the preparation of darunavir and darunavir intermediates - Google Patents [patents.google.com]

- 12. PROCESS FOR THE PREPARATION OF DARUNAVIR AND DARUNAVIR INTERMEDIATES - Patent 2528923 [data.epo.org]

- 13. US8829208B2 - Process for the preparation of darunavir and darunavir intermediates - Google Patents [patents.google.com]

- 14. echemi.com [echemi.com]

"tert-Butyl ((R)-1-((S)-oxiran-2-yl)-2-phenylethyl)carbamate" chemical properties

An In-depth Technical Guide to a Key Chiral Building Block: tert-Butyl N-[1-(oxiran-2-yl)-2-phenylethyl]carbamate

A Senior Application Scientist's Field Guide for Researchers and Drug Development Professionals

Introduction: The Strategic Importance of Chiral Amino Epoxides

In the landscape of modern asymmetric synthesis, few building blocks offer the strategic versatility of chiral N-protected amino epoxides. These molecules serve as powerful synthons, embedding crucial stereochemical information and providing a reactive electrophilic site for the construction of complex molecular architectures. This guide focuses on tert-butyl N-[1-(oxiran-2-yl)-2-phenylethyl]carbamate, a cornerstone intermediate in the synthesis of several active pharmaceutical ingredients (APIs), most notably HIV-1 protease inhibitors.

A critical point of clarification is the compound's stereochemistry. The nomenclature can be ambiguous; however, two specific diastereomers are of primary industrial and academic importance due to their roles in drug synthesis:

-

tert-Butyl N-[(1S)-1-[(2R)-oxiran-2-yl]-2-phenylethyl]carbamate (also known as (2R,3S)-3-(tert-Butoxycarbonyl)amino-1,2-epoxy-4-phenylbutane), with CAS Number 98760-08-8 .

-

tert-Butyl N-[(1S)-1-[(2S)-oxiran-2-yl]-2-phenylethyl]carbamate (also known as (2S,3S)-3-(tert-Butoxycarbonyl)amino-1,2-epoxy-4-phenylbutane), with CAS Number 98737-29-2 . This isomer is a key intermediate in the synthesis of Darunavir.[1][2]

This guide will delve into the properties, synthesis, and reactivity of these crucial molecules, with a particular focus on the underlying principles that govern their use in complex synthetic pathways. We will treat them as a class while highlighting the specific data available for these key isomers.

PART 1: Physicochemical & Spectroscopic Profile

Understanding the fundamental properties of a reagent is paramount to its successful application. The Boc-protected amino epoxide is typically an off-white to white solid, a characteristic that simplifies handling and weighing in laboratory and plant settings.[3]

Core Chemical Identifiers and Properties

The following tables summarize the key identifiers and physical properties for the two most prominent diastereomers.

| Property | tert-Butyl N-[(1S)-1-[(2R)-oxiran-2-yl]-2-phenylethyl]carbamate | tert-Butyl N-[(1S)-1-[(2S)-oxiran-2-yl]-2-phenylethyl]carbamate |

| CAS Number | 98760-08-8[4] | 98737-29-2[5] |

| Molecular Formula | C₁₅H₂₁NO₃[4] | C₁₅H₂₁NO₃[5] |

| Molecular Weight | 263.33 g/mol [4] | 263.33 g/mol [5] |

| IUPAC Name | tert-butyl N-[(1S)-1-[(2R)-oxiran-2-yl]-2-phenylethyl]carbamate[6] | tert-butyl N-[(1S)-1-[(2S)-oxiran-2-yl]-2-phenylethyl]carbamate[5] |

| Synonyms | (2R,3S)-3-(tert-Butoxycarbonyl)amino-1,2-epoxy-4-phenylbutane[6] | (2S,3S)-(-)-3-tert-Butoxycarbonylamino-1,2-epoxy-4-phenylbutane[1] |

| Property | Value & Conditions |

| Appearance | Off-white solid[3] |

| Melting Point | 121-127 °C (literature range varies slightly by isomer and purity)[3][7] |

| Boiling Point | ~398.8 °C (Predicted)[4][7] |

| Solubility | Insoluble in water. Soluble in chloroform, dichloromethane, and ethyl acetate.[3][7] |

| Storage Conditions | 2-8 °C, in a dry, well-ventilated place.[1][4] |

Spectroscopic Characterization (Expected)

While full spectral data requires experimental acquisition, the structure allows for confident prediction of its key spectroscopic features. This is invaluable for in-process reaction monitoring and quality control.

-

¹H NMR:

-

~7.2-7.4 ppm: A multiplet corresponding to the 5 aromatic protons of the phenyl group.

-

~4.6-5.0 ppm: A broad singlet or doublet for the carbamate N-H proton, which may exchange with D₂O.

-

~3.7-4.0 ppm: A multiplet for the proton at the chiral center bearing the carbamate group (-CH-NHBoc).

-

~2.8-3.2 ppm: A complex set of multiplets for the benzylic protons (-CH₂-Ph) and the two protons on the oxirane ring.

-

~1.4 ppm: A sharp, strong singlet integrating to 9 protons, characteristic of the tert-butyl group of the Boc protector.[8]

-

-

¹³C NMR:

-

~155 ppm: Carbonyl carbon of the Boc group.

-

~126-138 ppm: Signals for the aromatic carbons.

-

~80 ppm: Quaternary carbon of the tert-butyl group.

-

~45-60 ppm: Signals for the carbons of the epoxide ring and the chiral carbon attached to the nitrogen.

-

~38 ppm: Signal for the benzylic carbon.

-

~28.5 ppm: Methyl carbons of the tert-butyl group.[8]

-

-

Mass Spectrometry (MS): In Electrospray Ionization (ESI+), one would expect to see the protonated molecule [M+H]⁺ at m/z 264.16, and a sodium adduct [M+Na]⁺ at m/z 286.14. A characteristic fragment would be the loss of the tert-butyl group or isobutylene, resulting in a prominent fragment ion.

-

Infrared (IR) Spectroscopy:

-

~3300-3400 cm⁻¹: N-H stretching of the carbamate.

-

~3000-3100 cm⁻¹: Aromatic C-H stretching.

-

~2850-2980 cm⁻¹: Aliphatic C-H stretching.

-

~1680-1710 cm⁻¹: Strong C=O stretching of the carbamate carbonyl.

-

~1250 and ~850 cm⁻¹: C-O-C stretching, characteristic of the epoxide ring.

-

PART 2: Synthesis and Mechanistic Insight

The synthesis of these chiral epoxides is a non-trivial process where control of stereochemistry is the primary objective. Various routes have been developed, often starting from readily available chiral precursors like amino acids.

A Field-Proven Synthetic Protocol

A robust, industrial-scale synthesis for tert-butyl ((S)-1-((R)-oxiran-2-yl)-2-phenylethyl)carbamate (CAS 98760-08-8) has been developed that proceeds via a key chiral inversion step mediated by thionyl chloride.[9] This method is advantageous due to its simplicity, high yield, and cost-efficiency.[9] The causality behind this process hinges on the neighboring group participation of the Boc-carbamate, which facilitates a double Sₙ2 inversion, ultimately controlling the final stereochemistry.

Experimental Protocol: Synthesis of tert-Butyl N-[(1S)-1-[(2R)-oxiran-2-yl]-2-phenylethyl]carbamate [9]

-

Step 1: Chlorination with Inversion. (2S,3S)-3-(tert-Butoxycarbonylamino)-1-chloro-4-phenylbutan-2-ol is dissolved in a suitable aprotic solvent like dichloromethane (DCM). The solution is cooled to 0 °C. Thionyl chloride (SOCl₂) is added dropwise. The Boc group's carbonyl oxygen attacks the chlorosulfite intermediate, forming a cyclic oxazolidinone-like species. This intramolecular attack proceeds with inversion of stereochemistry at C2.

-

Step 2: Ring Opening and Second Inversion. The intermediate is then attacked by the chloride ion (from SOCl₂), opening the cyclic intermediate. This second Sₙ2 attack occurs at the less hindered carbon (C1), regenerating the Boc-carbamate and resulting in a dichlorinated intermediate, but with a net inversion of stereochemistry at C2 relative to the starting material.

-

Step 3: Epoxide Formation. The resulting dichloroamine is treated with a base (e.g., potassium carbonate or sodium hydroxide) in a solvent like methanol. The base abstracts the proton from the hydroxyl group, and the resulting alkoxide performs an intramolecular Sₙ2 displacement of the adjacent chloride, forming the desired epoxide ring with defined stereochemistry.

-

Step 4: Purification. The final product is purified via extraction and crystallization to yield the high-purity chiral epoxide.

The logic of this multi-step, one-pot transformation is to use the protecting group not just as a passive shield, but as an active participant in steering the stereochemical outcome.

Caption: Synthesis via Stereochemical Inversion.

PART 3: Key Reactions & Application in API Synthesis

The synthetic utility of this building block is almost entirely derived from the reactivity of its strained three-membered epoxide ring.

The Regio- and Stereoselective Epoxide Ring-Opening

The reaction of the epoxide with a nucleophile is the key transformation.[10] This is a classic Sₙ2 reaction where the nucleophile attacks one of the epoxide carbons, and the C-O bond breaks, with the oxygen becoming a leaving group (as an alkoxide).[11]

Pillars of Reactivity:

-

Mechanism: The reaction proceeds via an Sₙ2 mechanism. This is driven by the high ring strain of the epoxide.[11]

-

Regioselectivity: With strong, basic nucleophiles (like amines), the attack occurs at the less sterically hindered carbon of the epoxide.[11] This is a critical point for ensuring a single, predictable product isomer.

-

Stereochemistry: The Sₙ2 attack occurs from the side opposite the C-O bond (backside attack). This results in an inversion of stereochemistry at the site of attack, leading to a trans (or anti) relationship between the nucleophile and the newly formed hydroxyl group.[11]

Protocol: Nucleophilic Ring-Opening with Isobutylamine [2][12]

This reaction is the first step in converting the chiral epoxide into the core of the HIV protease inhibitor Darunavir.

-

Reactants: A mixture of tert-butyl N-[(1S)-1-[(2S)-oxiran-2-yl]-2-phenylethyl]carbamate (1.0 equiv) and isobutylamine (2.0-5.0 equiv) is prepared. Ethanol or isopropanol can be used as the solvent, though in some patented procedures, excess isobutylamine itself serves as the solvent.[2][12]

-

Conditions: The reaction mixture is heated, typically to reflux (around 80-85 °C), for several hours (e.g., 3-12 hours).[2][12] The reaction is monitored by TLC or HPLC for the disappearance of the starting epoxide.

-

Work-up: Upon completion, the excess isobutylamine and solvent are removed under reduced pressure. The resulting crude amino alcohol product, (2S,3R)-3-(tert-butoxycarbonylamino)-4-phenyl-1-(isobutylamino)butan-2-ol, is often of sufficient purity to be carried forward to the next step without extensive purification.[2]

The choice of isobutylamine is not arbitrary; it is the specific nucleophile required to build the Darunavir scaffold. The regioselectivity ensures it attacks the terminal carbon of the epoxide, not the one adjacent to the phenylalaninol backbone.

Caption: Regioselective Epoxide Ring-Opening.

Case Study: A Cornerstone of Darunavir Synthesis

The amino alcohol product from the ring-opening reaction is a direct precursor to Darunavir. The subsequent steps involve sulfonylation of the newly introduced isobutylamino group, followed by coupling with the bis-tetrahydrofuranyl (bis-THF) ligand, and finally, deprotection.

Caption: Role in Darunavir Synthesis Pathway.

PART 4: Safety, Handling, and Storage

While a specific, comprehensive Safety Data Sheet (SDS) for each isomer should always be consulted, data from structurally related Boc-protected epoxides and general chemical safety principles provide a robust framework for safe handling. The primary hazards are associated with irritation and potential sensitization.[6][13]

Hazard Identification & Precautionary Measures

| Hazard Class | Description & Precautionary Action |

| Acute Toxicity | May be harmful if swallowed.[13] Do not eat, drink, or smoke when using this product. If swallowed, rinse mouth and seek medical attention.[13] |

| Skin Irritation | Causes skin irritation.[13] Wear appropriate protective gloves (e.g., nitrile) and lab coat. Avoid contact with skin. In case of contact, wash immediately with plenty of water.[14] |

| Eye Irritation | Causes serious eye irritation.[13] Wear safety glasses with side shields or chemical goggles. If in eyes, rinse cautiously with water for several minutes.[13] |

| Respiratory Tract | May cause respiratory irritation.[13] Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust or vapors.[13] |

| Sensitization | May cause an allergic skin reaction. |

Handling and Storage Protocol

-

Engineering Controls: Work in a well-ventilated laboratory, ideally within a certified chemical fume hood, to minimize inhalation exposure.

-

Personal Protective Equipment (PPE): Standard PPE is required: safety glasses, a lab coat, and chemical-resistant gloves.[13]

-

Storage: Keep the container tightly closed in a dry and cool place.[14] Recommended storage temperature is refrigerated at 2-8 °C to ensure long-term stability.[4]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

tert-Butyl N-[1-(oxiran-2-yl)-2-phenylethyl]carbamate and its diastereomers are not merely chemical intermediates; they are precision tools for asymmetric synthesis. Their value is defined by the stereochemical integrity embedded within their structure and the predictable, selective reactivity of the epoxide ring. For the drug development professional, a thorough understanding of the synthesis, handling, and reaction mechanisms of this building block is essential for the efficient and successful construction of complex, life-saving APIs like Darunavir. Its continued application is a testament to the power of strategic, stereocontrolled synthesis in modern medicinal chemistry.

References

Sources

- 1. klivon.com [klivon.com]

- 2. US8703980B2 - Process for the preparation of darunavir - Google Patents [patents.google.com]

- 3. echemi.com [echemi.com]

- 4. tert-Butyl ((S)-1-((R)-oxiran-2-yl)-2-phenylethyl)carbamate [myskinrecipes.com]

- 5. TERT-BUTYL N-[(1S)-1-[(2S)-OXIRAN-2-YL]-2-PHENYLETHYL]CARBAMATE | CAS 98737-29-2 [matrix-fine-chemicals.com]

- 6. tert-Butyl {(1S)-1-[(2R)-oxiran-2-yl]-2-phenylethyl}carbamate | C15H21NO3 | CID 9813904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. rsc.org [rsc.org]

- 9. tandfonline.com [tandfonline.com]

- 10. tert-Butyl ((S)-1-((R)-oxiran-2-yl)-2-phenylethyl)carbamate [myskinrecipes.com]

- 11. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]

- 12. Design, Synthesis, and Biological Evaluation of Darunavir Analogs as HIV-1 Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. echemi.com [echemi.com]

- 14. combi-blocks.com [combi-blocks.com]

A Technical Guide to the Stereoisomers of tert-Butyl ((R)-1-((S)-oxiran-2-yl)-2-phenylethyl)carbamate: Synthesis, Characterization, and Application

Abstract

This technical guide provides an in-depth analysis of tert-Butyl ((R)-1-((S)-oxiran-2-yl)-2-phenylethyl)carbamate and its corresponding stereoisomers. As a critical chiral building block in the synthesis of prominent active pharmaceutical ingredients (APIs), particularly HIV protease inhibitors, precise control and characterization of its stereochemistry are paramount. This document details the stereoselective synthesis pathways, outlines robust analytical methodologies for isomer discrimination and quantification, and discusses the ultimate application of the desired stereoisomer in drug development. It is intended for researchers, chemists, and process development scientists who require a comprehensive understanding of this molecule's stereochemical landscape.

Introduction: The Critical Role of Stereoisomerism in Pharmaceutical Synthesis

In modern drug development, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is a fundamental determinant of its pharmacological activity. Stereoisomers of a chiral drug can exhibit profoundly different efficacy, metabolism, and toxicity profiles. Consequently, the synthesis of single-isomer pharmaceuticals is a regulatory and scientific necessity.

The subject of this guide, a Boc-protected amino epoxide, is a quintessential example of a high-value chiral intermediate where stereochemical integrity is non-negotiable. It serves as a key precursor in the synthesis of several antiretroviral drugs, including Lopinavir and Atazanavir, which are used to manage HIV/AIDS.[1][2] The specific configuration of its two stereocenters is crucial for the correct formation of the final API and its ability to bind effectively to the HIV-1 protease active site.[3][4] This guide will dissect the complexities associated with the synthesis and analysis of its four stereoisomers.

Molecular Structure and Stereoisomer Identification

The molecule possesses two stereocenters: one at the carbon atom bonded to the Boc-protected amine (C1) and the other at the substituted carbon of the oxirane (epoxide) ring (C2'). This gives rise to four possible stereoisomers: two pairs of enantiomers which are diastereomeric to each other.

The four stereoisomers are:

-

Diastereomeric Pair 1:

-

tert-Butyl ((1R)-1-((2'S)-oxiran-2-yl)-2-phenylethyl)carbamate (R,S)

-

tert-Butyl ((1S)-1-((2'R)-oxiran-2-yl)-2-phenylethyl)carbamate (S,R) - Enantiomer of (R,S)

-

-

Diastereomeric Pair 2:

-

tert-Butyl ((1S)-1-((2'S)-oxiran-2-yl)-2-phenylethyl)carbamate (S,S) - Diastereomer of (R,S) and (S,R)

-

tert-Butyl ((1R)-1-((2'R)-oxiran-2-yl)-2-phenylethyl)carbamate (R,R) - Enantiomer of (S,S)

-

The (1S, 2'R) and (1S, 2'S) isomers are particularly relevant as intermediates in API synthesis.[5]

Physicochemical Properties of Key Stereoisomers

The distinct spatial arrangements of diastereomers result in different physical properties, which is fundamental to their separation and characterization. Enantiomers, conversely, share identical physical properties in an achiral environment, except for their interaction with plane-polarized light.

| Property | tert-Butyl ((1S)-1-((2'R)-oxiran-2-yl)-2-phenylethyl)carbamate | tert-Butyl ((1S)-1-((2'S)-oxiran-2-yl)-2-phenylethyl)carbamate |

| Configuration | (S,R) or (2R,3S) | (S,S) or (2S,3S) |

| CAS Number | 98760-08-8[6] | 98737-29-2[7] |

| Molecular Formula | C₁₅H₂₁NO₃[5] | C₁₅H₂₁NO₃[7] |

| Molecular Weight | 263.33 g/mol [5] | 263.33 g/mol [8] |

| Appearance | Not specified | Off-white or white solid[7][9] |

| Melting Point | Not specified | 125-127 °C |

| Boiling Point | ~398.8 °C (Predicted)[10] | ~398.8 °C (Predicted)[7] |

| Optical Rotation | Not specified | [α]²³/D -7° (c=0.6, CH₃OH) |

Stereoselective Synthesis of the Amino Epoxide Core

The synthesis of a single, desired stereoisomer is a significant challenge in organic chemistry. The strategy typically begins with a readily available chiral starting material, such as an amino acid, to set the first stereocenter. The second stereocenter on the epoxide is then introduced with high diastereoselectivity.

A common and effective approach starts from N-Boc-L-phenylalanine.[11] The process involves converting the carboxylic acid into a reactive intermediate that can be elongated and subsequently cyclized to form the epoxide ring.

Detailed Protocol: Diastereoselective Synthesis of the (S,S)-Isomer

This protocol is a synthesized representation based on established chemical transformations.[11]

Step 1: Activation of N-Boc-L-phenylalanine N-Boc-L-phenylalanine is condensed with a phenol derivative (e.g., p-nitrophenol) using a coupling agent like DCC (N,N'-Dicyclohexylcarbodiimide) or EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form an activated ester. This increases the electrophilicity of the carbonyl carbon for the subsequent step.

Step 2: Formation of Haloketone Intermediate The activated ester is reacted with a sulfur ylide, followed by treatment with a halide salt (e.g., lithium chloride). This sequence achieves a one-carbon homologation to yield an α-haloketone. The stereocenter from the starting phenylalanine is preserved.

Step 3: Stereoselective Reduction of the Ketone The resulting haloketone is stereoselectively reduced to a halohydrin. The choice of reducing agent and catalyst is critical for controlling the stereochemistry of the newly formed hydroxyl group. A Meerwein-Ponndorf-Verley reduction using aluminum isopropoxide in isopropanol is often effective.[11]

Step 4: Epoxide Ring Formation The halohydrin intermediate is treated with a base (e.g., potassium hydroxide or sodium methoxide).[9] The base deprotonates the hydroxyl group, which then acts as an intramolecular nucleophile, displacing the adjacent halide to form the epoxide ring in an Sɴ2 reaction. This step proceeds with an inversion of configuration at the carbon bearing the halide, locking in the final stereochemistry of the epoxide.

Synthesis Workflow Diagram

Caption: Stereoselective synthesis of the (S,S)-amino epoxide.

Analytical Methodologies for Stereoisomer Discrimination

Confirming the stereochemical purity of the final product is a critical quality control step. A combination of chromatographic and spectroscopic techniques is typically employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone for separating and quantifying stereoisomers.[12] The approach depends on whether one is separating diastereomers or enantiomers.

-

Expertise - Diastereomer Separation: Diastereomers, such as the (S,R) and (S,S) isomers, have different physical properties and can often be separated on standard, achiral stationary phases (e.g., silica gel or C18).[13][14] The different shapes of the molecules lead to differential interactions with the stationary phase, resulting in distinct retention times.

-

Expertise - Enantiomer Separation: Enantiomers ((S,R) vs. (R,S)) are physically identical in an achiral environment and will co-elute on a standard column. Their separation requires the introduction of a chiral environment. This is achieved using a Chiral Stationary Phase (CSP).[15] CSPs are packed with a single enantiomer of a chiral selector, which transiently forms diastereomeric complexes with the analytes, leading to different retention times. Common CSPs are based on polysaccharides like cellulose or amylose.

4.1.1 Protocol: Chiral HPLC for Stereoisomer Purity

-

Column Selection: A polysaccharide-based CSP, such as a Chiralcel® OJ-RH or a protein-based Ultron ES-OVM, is often effective for this class of compounds.[15]

-

Mobile Phase: A mixture of a nonpolar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used for normal-phase chiral chromatography. The exact ratio must be optimized to achieve baseline separation.

-

Flow Rate: A flow rate of 0.5 - 1.0 mL/min is standard.

-

Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 210 nm or 254 nm).

-

System Suitability: Inject a mixture of all four stereoisomers (if available) or at least the desired product and its main diastereomeric impurity.

-

Trustworthiness: The analytical method is considered valid only if the resolution (Rs) between the critical pair of peaks (e.g., the desired isomer and its closest eluting impurity) is greater than 1.5.

-

-

Quantification: The percentage of each isomer is determined by the area of its corresponding peak relative to the total area of all isomer peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While HPLC is used for separation and quantification, NMR spectroscopy is a powerful tool for structural confirmation and for determining diastereomeric ratios.[16]

-

Expertise - Distinguishing Diastereomers: In an achiral solvent (like CDCl₃), the NMR spectra of two diastereomers will be different.[17] The protons and carbons in each molecule experience slightly different magnetic environments, leading to variations in chemical shifts and coupling constants. The protons on the epoxide ring are particularly diagnostic, typically appearing in the 2.5-3.5 ppm range.[18] The relative ratio of diastereomers can be accurately determined by integrating the signals unique to each isomer.

-

Expertise - Analyzing Enantiomers: Enantiomers are indistinguishable by NMR in a standard experiment. To resolve them, a chiral auxiliary is required. This can be a chiral solvating agent, which forms transient diastereomeric complexes, or a chiral derivatizing agent (like Mosher's acid), which covalently bonds to the molecule to form stable diastereomers that can be distinguished.[19]

Analytical & QC Workflow

Caption: Quality control workflow for stereoisomer analysis.

Application in the Synthesis of HIV Protease Inhibitors

The primary industrial application of tert-Butyl ((1S)-1-((2'R)-oxiran-2-yl)-2-phenylethyl)carbamate and its (1S, 2'S) counterpart is as a key intermediate in the synthesis of HIV protease inhibitors.[3][10]

In the synthesis of Lopinavir, for example, the epoxide ring of the intermediate is opened by a secondary amine from another complex fragment.[20] This nucleophilic ring-opening reaction forms a critical hydroxyethylamine isostere, which is designed to mimic the transition state of peptide bond hydrolysis by the viral protease. The precise (S,R) stereochemistry of the epoxide precursor is essential to generate the correct (S,R) stereochemistry at the corresponding centers in the final drug molecule. An incorrect stereoisomer would lead to an API with poor binding affinity to the target enzyme, rendering it ineffective.

Conclusion

The stereoisomers of tert-butyl protected amino phenyl epoxides are more than mere chemical curiosities; they are foundational components in the construction of life-saving medicines. The successful development of pharmaceuticals like Lopinavir hinges on the ability to synthesize and verify the stereochemical purity of these intermediates. A robust process requires a deep understanding of stereoselective reactions and the deployment of precise analytical techniques, such as chiral HPLC and NMR, to ensure that only the correct isomer is carried forward. The principles and protocols outlined in this guide serve as a technical resource for scientists dedicated to the rigorous standards of pharmaceutical development.

References

-

LookChem. Cas 192725-50-1,(2S)-(1-Tetrahydropyramid-2-one). [Link]

-

Li, G., et al. (2013). Thionyl Chloride–Mediated Synthesis of tert-Butyl ((S)-1-((R)-Oxiran-2-yl)-2-phenylethyl)carbamate with Boc-Involved Neighboring Group Participation. Synthetic Communications, 43(13), 1836-1843. [Link]

-

Chemsrc. (2S)-(1-Tetrahydropyramid-2-one)-3-methylbutanoic acid. [Link]

-

JIGS Chemical Limited. (2S)-(1-Tetrahydropyramid-2-one)-3-methylbutanoic. [Link]

-

PubChem. tert-Butyl (1-(oxiran-2-yl)-2-phenylethyl)carbamate. [Link]

-

Ito, Y. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 21(10), 1328. [Link]

-

National Institutes of Health. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. [Link]

-

PubChem. tert-Butyl {(1S)-1-[(2R)-oxiran-2-yl]-2-phenylethyl}carbamate. [Link]

-

MySkinRecipes. tert-Butyl ((S)-1-((R)-oxiran-2-yl)-2-phenylethyl)carbamate. [Link]

-

ChemBK. tert-butyl (1-oxiran-2-yl-2-phenylethyl)carbamate. [Link]

-

ResearchGate. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. [Link]

-

Chiralpedia. Chiral HPLC separation: strategy and approaches. [Link]

-

MySkinRecipes. tert-Butyl ((S)-1-((R)-oxiran-2-yl)-2-phenylethyl)carbamate. [Link]

-

Waters Corporation. Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. [Link]

-

PubChem. tert-Butyl (2-hydroxy-1-phenylethyl)carbamate. [Link]

-

Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. [Link]

-

Chemistry LibreTexts. 4.9: Spectroscopy of Ethers and Epoxides. [Link]

-

National Institutes of Health. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. [Link]

-

PharmaCompass. TERT-BUTYL[(1S,2R)-OXIRANYL-2-PHENYLETHYL]CARBAMATE. [Link]

-

Wikipedia. Nuclear magnetic resonance spectroscopy of stereoisomers. [Link]

-

PubChem. (2S,3S)-(-)-3-tert-Butoxycarbonylamino-1,2-epoxy-4-phenylbutane. [Link]

-

Scirp.org. Synthesis of a New Lopinavir Phosphinic Analog as HIV-1 Inhibitor. [Link]

-

Pharmaffiliates. Lopinavir-impurities. [Link]

-

JEOL Ltd. Analyze of stereoisomer by NMR. [Link]

-

Reddit. Can NMR be used to separate enantiomers or diastereomers?. [Link]

-

National Institutes of Health. Determining the Diastereoselectivity of the Formation of Dipeptidonucleotides by NMR Spectroscopy. [Link]

-

National Institutes of Health. Synthesis and Characterization of Impurities in the Production Process of Lopinavir. [Link]

- Google Patents. CN113004227A - Synthesis method of (2S,3S) -3- (tert-butyloxycarbonylamino) -1, 2-epoxy-4-phenylbutane.

- Google Patents.

Sources

- 1. (2S)-(1-Tetrahydropyramid-2-one)-3-methylbutanoic acid | 192725-50-1 [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. tert-Butyl ((S)-1-((R)-oxiran-2-yl)-2-phenylethyl)carbamate [myskinrecipes.com]

- 4. scirp.org [scirp.org]

- 5. tert-Butyl {(1S)-1-[(2R)-oxiran-2-yl]-2-phenylethyl}carbamate | C15H21NO3 | CID 9813904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. TERT-BUTYL[(1S,2R)-OXIRANYL-2-PHENYLETHYL]CARBAMATE | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. echemi.com [echemi.com]

- 8. (2S,3S)-(-)-3-tert-Butoxycarbonylamino-1,2-epoxy-4-phenylbutane | C15H21NO3 | CID 9903372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Page loading... [guidechem.com]

- 10. tert-Butyl ((S)-1-((R)-oxiran-2-yl)-2-phenylethyl)carbamate [myskinrecipes.com]

- 11. CN113004227A - Synthesis method of (2S,3S) -3- (tert-butyloxycarbonylamino) -1, 2-epoxy-4-phenylbutane - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. hplc.eu [hplc.eu]

- 16. Determining the Diastereoselectivity of the Formation of Dipeptidonucleotides by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Analyze of stereoisomer by NMR | Applications Notes | JEOL Ltd. [jeol.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia [en.wikipedia.org]

- 20. Synthesis and Characterization of Impurities in the Production Process of Lopinavir - PMC [pmc.ncbi.nlm.nih.gov]

"tert-Butyl ((R)-1-((S)-oxiran-2-yl)-2-phenylethyl)carbamate" synthesis overview

An In-depth Technical Guide to the Synthesis of tert-Butyl ((R)-1-((S)-oxiran-2-yl)-2-phenylethyl)carbamate

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of a Chiral Epoxide

In the landscape of modern pharmaceutical development, the precise control of stereochemistry is not merely an academic exercise but a fundamental prerequisite for therapeutic efficacy and safety. The compound this compound, a Boc-protected amino epoxide derived from L-phenylalanine, stands as a testament to this principle. It is a highly valuable chiral building block, renowned for its critical role as a key intermediate in the synthesis of a class of potent antiviral drugs, most notably HIV-1 protease inhibitors such as Darunavir and Amprenavir.[1][2][3]

The therapeutic activity of these inhibitors is intrinsically linked to their ability to mimic the transition state of peptide cleavage by the viral protease, a feat that demands an exact three-dimensional arrangement of atoms. The (R,S) configuration of this epoxide precursor is therefore essential. The strained oxirane ring provides a reactive electrophilic site for stereospecific ring-opening by nucleophiles, enabling the construction of the complex hydroxyethylamine isostere that is central to the pharmacophore of these drugs.[4][5]

This guide provides an in-depth analysis of the prevalent and most efficient synthetic strategies for preparing this crucial intermediate. We will dissect the causal logic behind experimental choices, present detailed, field-proven protocols, and explore the mechanistic underpinnings that ensure the high degree of stereochemical fidelity required for its use in drug development.

Retrosynthetic Analysis and Core Synthetic Philosophies

A retrosynthetic look at the target molecule reveals several logical disconnections. The primary challenge lies in establishing the two adjacent stereocenters—one at the carbon bearing the protected amine and the other on the epoxide ring—with the correct (R,S) relative and absolute configuration. The main strategies converge on a few core precursor types, as illustrated below.

Caption: High-level retrosynthetic pathways to the target epoxide.

The most prevalent and industrially scalable approaches begin with the readily available and enantiomerically pure amino acid, L-phenylalanine, to set the initial stereocenter.

Primary Synthetic Route: Diastereoselective Intramolecular Cyclization

This strategy is the workhorse for synthesizing the target epoxide. It leverages the inherent chirality of L-phenylalanine to direct the formation of the subsequent stereocenters. The general workflow involves converting the amino acid into a suitable halohydrin, which then undergoes a base-mediated intramolecular Sₙ2 reaction to form the epoxide ring.

Caption: Key transformations in the halohydrin cyclization route.

Step 1: N-Amine Protection

The causality here is straightforward: the nucleophilic amino group must be protected to prevent it from interfering with subsequent reactions, particularly the reduction of the carboxylic acid. The tert-butoxycarbonyl (Boc) group is ideal due to its stability under many reaction conditions and its facile removal under acidic conditions.[6][7]

Experimental Protocol: N-Boc Protection of L-Phenylalanine

-

Dissolve L-phenylalanine (1.0 eq) in a 1:1 mixture of dioxane and 10% aqueous sodium carbonate.

-

Cool the solution to 0°C in an ice bath.

-

Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise while maintaining the temperature and vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Perform an aqueous workup, acidifying the aqueous layer with cold 1M HCl or potassium hydrogen sulfate to a pH of 2-3 to precipitate the product.[7]

-

Filter the white solid, wash with cold water, and dry under vacuum.

| Reagent | Molar Eq. | Purpose |

| L-Phenylalanine | 1.0 | Chiral Starting Material |

| Di-tert-butyl dicarbonate | 1.1 | Amine Protecting Agent |

| Na₂CO₃ / NaOH | Base | Activates Amine |

| Dioxane / Water | Solvent | Solubilizes Reagents |

Step 2: Reduction of the Carboxylic Acid

The conversion of the N-Boc-amino acid to the corresponding amino alcohol is a critical reduction step. While powerful hydrides like LiAlH₄ can be used, mixed-reagent systems such as sodium borohydride in the presence of iodine or boron trifluoride etherate are often preferred for their selectivity and milder conditions, which prevent racemization.

Step 3: Halohydrin Formation and Cyclization

This is the most stereochemically sensitive part of the synthesis. A common route involves converting the amino alcohol into an α-chloromethyl ketone, followed by a highly diastereoselective reduction to the syn-chlorohydrin.[8] The choice of reducing agent (e.g., specific boron or aluminum hydrides) is critical as it is directed by the existing stereocenter to produce the required syn diastereomer.[8]

Upon formation, the halohydrin is treated with a base (e.g., potassium carbonate) in a suitable solvent like methanol. The base deprotonates the hydroxyl group, and the resulting alkoxide performs an intramolecular Sₙ2 attack on the carbon bearing the halogen, inverting its configuration and forming the desired epoxide ring.

An Advanced Approach: Thionyl Chloride-Mediated Synthesis with Chiral Inversion

A more elegant and efficient industrial process has been developed that utilizes a thionyl chloride-mediated reaction.[9] This method proceeds through a key chiral inversion step facilitated by the neighboring group participation of the Boc-carbamate.

This process offers significant advantages in simplicity, cost, and yield.[9] The key is the formation of a cyclic intermediate (an oxazolidinone derivative) that dictates the stereochemical outcome of the subsequent nucleophilic attack, leading to a highly diastereoselective synthesis of the desired (R,S) epoxide.[9] A study of this reaction showed a diastereoselectivity as high as 297:1.[9]

Alternative Strategies: Darzens and Corey-Chaykovsky Reactions

While not the primary industrial routes for this specific target due to challenges in stereocontrol, it is instructive to consider classic epoxide-forming reactions.

Darzens Condensation

The Darzens reaction involves the condensation of a carbonyl compound (an aldehyde in this case) with an α-haloester in the presence of a base.[10][11][12]

Caption: Conceptual overview of the Darzens condensation approach.

The primary challenge is controlling the diastereoselectivity of the initial aldol-type addition and the subsequent intramolecular Sₙ2 cyclization.[10][13] While chiral phase-transfer catalysts have been developed to induce enantioselectivity, achieving the specific (R,S) diastereomer from a chiral aldehyde precursor can be complex.[10]

Corey-Chaykovsky Reaction

This reaction utilizes a sulfur ylide (e.g., dimethyloxosulfonium methylide) to transfer a methylene group to an aldehyde or ketone, forming an epoxide.[14][15][16][17]

Mechanism Overview:

-

Ylide Formation: A sulfonium salt is deprotonated with a strong base to form the sulfur ylide.[15]

-

Nucleophilic Attack: The ylide attacks the carbonyl carbon of the aldehyde (N-Boc-phenylalaninal).[17]

-

Ring Closure: The resulting betaine intermediate undergoes an intramolecular Sₙ2 reaction, with the sulfonium group acting as an excellent leaving group to form the epoxide.[17]

The reaction is highly effective for methylene transfer. However, generating substituted ylides to form the specific epoxide in this topic is more challenging, and controlling the stereochemistry of the attack on the chiral aldehyde remains a significant hurdle compared to the halohydrin cyclization route.

Conclusion

The synthesis of this compound is a solved problem in medicinal and process chemistry, with multiple viable routes established. The most robust and industrially scalable methods start with enantiopure L-phenylalanine and proceed through a halohydrin intermediate, where intramolecular cyclization definitively sets the final stereocenter. Advanced methodologies, such as the thionyl chloride-mediated synthesis with neighboring group participation, offer further improvements in efficiency and diastereoselectivity.[9] These reliable synthetic strategies ensure a consistent supply of this critical chiral building block, underpinning the production of life-saving antiretroviral therapeutics.[1]

References

-

Hu, B., et al. (2012). Thionyl Chloride–Mediated Synthesis of tert-Butyl ((S)-1-((R)-Oxiran-2-yl)-2-phenylethyl)carbamate with Boc-Involved Neighboring Group Participation. Synthetic Communications, 42(15), 2266-2276. [Link]

-

Ghosh, A. K., & Brindisi, M. (2015). Syntheses of FDA Approved HIV Protease Inhibitors. Accounts of Chemical Research, 48(4), 1193–1203. [Link]

-

Request PDF: Expedient asymmetric synthesis of (2S,3S)-Boc-phenylalanine epoxide, a key intermediate for the synthesis of biologically active compounds. ResearchGate. [Link]

-

Ghosh, A. K., et al. (2012). Design and Synthesis of HIV-1 Protease Inhibitors Incorporating Oxazolidinones as P2/P2′ Ligands in Pseudosymmetric Dipeptide Isosteres. Journal of Medicinal Chemistry, 55(21), 9145–9156. [Link]

-

Darzens Reaction. Organic Chemistry Portal. [Link]

-

Darzens reaction. Wikipedia. [Link]

-

Mahalingam, B., et al. (2014). Developing HIV-1 Protease Inhibitors through Stereospecific Reactions in Protein Crystals. Molecules, 19(9), 13618–13632. [Link]

-

Ghosh, A. K., & Osswald, H. L. (2014). Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction. Organic Letters, 16(18), 4786–4789. [Link]

-

tert-Butyl ((S)-1-((R)-oxiran-2-yl)-2-phenylethyl)carbamate. MySkinRecipes. [Link]

-

Darzens Epoxide Synthesis. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

-

Darzens Condensation: Mechanism and Applications. Chemistry Notes. [Link]

-

Corey-Chaykovsky Reactions. NROChemistry. [Link]

-

Corey-Chaykovsky Reaction. Organic Chemistry Portal. [Link]

-

Wlodawer, A., & Vondrasek, J. (1998). Inhibitors of HIV-1 protease: a major success of structure-assisted drug design. Annual Review of Biophysics and Biomolecular Structure, 27, 249-284. [Link]

-

COREY CHAYKOVSKY REACTION | MECHANISM | EPOXIDES | AZIRIDINES | CYCLOPROPANES. ADICHEMISTRY. [Link]

-

Johnson–Corey–Chaykovsky reaction. Wikipedia. [Link]

-

tert-Butyl (1-(oxiran-2-yl)-2-phenylethyl)carbamate. PubChem. [Link]

-

TERT-BUTYL N-[(1S)-1-[(2S)-OXIRAN-2-YL]-2-PHENYLETHYL]CARBAMATE. Molbase. [Link]

-

(2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses. [Link]

-

N-[(1,1-dimethylethoxy)carbonyl]-L-Phenylalanine. Organic Syntheses. [Link]

Sources

- 1. Syntheses of FDA Approved HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tert-Butyl ((S)-1-((R)-oxiran-2-yl)-2-phenylethyl)carbamate [myskinrecipes.com]

- 4. Design and Synthesis of HIV-1 Protease Inhibitors Incorporating Oxazolidinones as P2/P2′ Ligands in Pseudosymmetric Dipeptide Isosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Developing HIV-1 Protease Inhibitors through Stereospecific Reactions in Protein Crystals [mdpi.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. benchchem.com [benchchem.com]

- 9. tandfonline.com [tandfonline.com]

- 10. Darzens Reaction [organic-chemistry.org]

- 11. Darzens reaction - Wikipedia [en.wikipedia.org]

- 12. jk-sci.com [jk-sci.com]

- 13. Darzens Epoxide Synthesis - Wordpress [reagents.acsgcipr.org]

- 14. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]

- 15. Corey-Chaykovsky Reaction [organic-chemistry.org]

- 16. adichemistry.com [adichemistry.com]

- 17. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]

The Lynchpin of Stereocontrol: A Technical Guide to tert-Butyl ((R)-1-((S)-oxiran-2-yl)-2-phenylethyl)carbamate in Asymmetric Synthesis

Foreword: Beyond the Reagent Bottle—A Molecule of Strategic Importance

In the intricate landscape of pharmaceutical synthesis, where stereochemistry dictates therapeutic efficacy, certain molecules emerge not merely as intermediates, but as strategic linchpins. tert-Butyl ((R)-1-((S)-oxiran-2-yl)-2-phenylethyl)carbamate is one such cornerstone. This chiral epoxide is more than a collection of atoms arranged in a specific three-dimensional orientation; it is a testament to the power of controlled asymmetry and a critical gateway to a class of life-saving antiretroviral drugs. This guide provides an in-depth exploration of this compound, moving beyond catalog data to illuminate its strategic role, application, and the nuanced science behind its synthetic utility for researchers, scientists, and drug development professionals.

Core Attributes and Strategic Significance

This compound, with CAS Number 98760-08-8, is a chiral building block of immense value in medicinal chemistry.[1][2] Its structure, featuring a Boc-protected amine and a reactive epoxide ring on a phenylethyl backbone, is meticulously designed for stereocontrolled transformations. The inherent strain of the oxirane ring makes it susceptible to nucleophilic attack, while the defined stereocenters guide the trajectory of these reactions, enabling the construction of complex, enantiomerically pure molecules.[3][4]

The primary strategic importance of this compound lies in its role as a key intermediate in the synthesis of several HIV protease inhibitors.[5][6] HIV protease is a crucial enzyme in the viral life cycle, and its inhibition is a cornerstone of antiretroviral therapy.[5][7] The development of potent inhibitors with high specificity and bioavailability is a continuous challenge, where precise control of stereochemistry is paramount to ensure optimal binding to the enzyme's active site.[5][8] This chiral epoxide provides a pre-packaged, stereochemically defined fragment that is incorporated into the core structure of these inhibitors, significantly streamlining their synthesis.

Physicochemical Properties at a Glance:

| Property | Value | Reference |

| CAS Number | 98760-08-8 | [1] |

| Molecular Formula | C₁₅H₂₁NO₃ | [2] |

| Molecular Weight | 263.33 g/mol | [2] |

| Appearance | Off-white solid | |

| Boiling Point | 398.8 °C | |

| Storage | 2-8°C | [1] |

The Art of Synthesis: Achieving Stereochemical Fidelity

The synthesis of this compound is a multi-step process where the introduction and preservation of chirality are paramount. A common and effective strategy involves the Sharpless asymmetric epoxidation of a corresponding allylic alcohol. This Nobel Prize-winning methodology offers a predictable and highly enantioselective route to chiral epoxides.[9]

The general synthetic workflow can be conceptualized as follows:

Caption: A generalized workflow for the synthesis of the target chiral epoxide.

Exemplary Synthetic Protocol: Sharpless Asymmetric Epoxidation

This protocol is a representative example and may require optimization based on specific laboratory conditions and scale.

-

Preparation of the Catalyst: To a flame-dried, nitrogen-purged round-bottom flask, add anhydrous dichloromethane. Cool the solvent to -20°C. Add titanium(IV) isopropoxide, followed by the dropwise addition of (+)-diethyl tartrate. Stir the mixture at -20°C for 30 minutes to form the chiral titanium-tartrate complex.

-

Addition of Substrate: Dissolve the N-Boc protected allylic amine precursor in anhydrous dichloromethane and add it to the catalyst mixture.

-

Epoxidation: Add tert-butyl hydroperoxide (TBHP) dropwise to the reaction mixture, maintaining the temperature at -20°C. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite. Allow the mixture to warm to room temperature and stir vigorously for one hour. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired chiral epoxide.

Application in Drug Synthesis: The Case of HIV Protease Inhibitors

The true value of this compound is realized in its application as a key building block for complex pharmaceutical agents. Its epoxide functionality allows for regioselective ring-opening with a variety of nucleophiles, a critical step in constructing the core of many HIV protease inhibitors.[1][10]

Synthesis of Darunavir: A Practical Application

Darunavir (Prezista®) is a potent second-generation HIV protease inhibitor highly effective against multi-drug resistant strains of the virus.[11] The synthesis of Darunavir prominently features the ring-opening of a chiral epoxide closely related to our topic compound.[12][13]

The core transformation involves the nucleophilic attack of an amine on the epoxide, establishing a key stereocenter in the final drug molecule.

Caption: Key epoxide ring-opening step in the synthesis of Darunavir.

A general procedure for this key step is as follows: A mixture of the Boc-protected epoxide and the corresponding amine (e.g., isobutylamine) is heated in a suitable solvent such as ethanol.[12] The reaction proceeds via a regioselective nucleophilic attack on the less hindered carbon of the epoxide, yielding the desired amino alcohol intermediate with high diastereoselectivity.[12] This intermediate then undergoes further chemical modifications to yield the final Darunavir molecule.[13]

Role in the Synthesis of Atazanavir

Atazanavir (Reyataz®) is another critical HIV protease inhibitor. The synthesis of Atazanavir also relies on a chiral epoxide intermediate to install the necessary stereochemistry.[10][14] The epoxide ring-opening with a hydrazine derivative is a pivotal step in constructing the core of the Atazanavir molecule.[7]

Conclusion: An Indispensable Tool in Asymmetric Synthesis